molecular formula C29H32O7S B570503 3-苯并呋喃乙酸,6-[[2',6'-二甲基-4'-[3-(甲基磺酰基)丙氧基][1,1'-联苯]-3-基]甲氧基]-2,3-二氢-,(3R)- CAS No. 1234474-57-7

3-苯并呋喃乙酸,6-[[2',6'-二甲基-4'-[3-(甲基磺酰基)丙氧基][1,1'-联苯]-3-基]甲氧基]-2,3-二氢-,(3R)-

货号 B570503
CAS 编号: 1234474-57-7
分子量: 524.628
InChI 键: BZCALJIHZVNMGJ-QHCPKHFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-, also known as 3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-, is a useful research compound. Its molecular formula is C29H32O7S and its molecular weight is 524.628. The purity is usually 95%.
BenchChem offers high-quality 3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗糖尿病药物开发

3-苯并呋喃乙酸衍生物的一个重要应用是在抗糖尿病药物的开发中。与 3-苯并呋喃乙酸相关的化合物 TAK-875 的研究表明其作为一种有效的抗糖尿病药物的潜力。TAK-875 是一种强效、选择性和口服生物可利用的 GPR40 激动剂。GPR40 是一种主要存在于胰腺 β 细胞中与蛋白质偶联的受体,它介导游离脂肪酸增强葡萄糖刺激的胰岛素分泌。研究表明,TAK-875 在动物模型中表现出有效的降低血糖作用和促胰岛素作用,使其成为治疗 2 型糖尿病的候选药物 (Negoro 等,2010)

合成和化学反应

该化合物的合成及其反应构成了另一个研究领域。人们已经努力合成各种衍生物并研究其化学性质。例如,已经进行了涉及二氢苯并呋喃酮衍生物的合成及其抗溃疡活性的评估的研究。这些研究有助于了解 3-苯并呋喃乙酸衍生物的化学行为和潜在治疗应用 (Kitazawa 等,1989)

治疗应用

除了抗糖尿病特性外,3-苯并呋喃乙酸衍生物还被研究用于各种治疗应用。这包括探索化合物在治疗皮肤病等疾病中的潜力。例如,对结构上与 3-苯并呋喃乙酸相关的化合物 AM643 的研究揭示了其作为治疗涉及白三烯产生的皮肤病的局部剂的用途 (Stock 等,2010)

作用机制

Target of Action

®-Fasiglifam, also known as 3-Benzofuranacetic acid, is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1) . GPR40 plays a crucial role in the regulation of insulin secretion in response to elevated levels of extracellular glucose .

Mode of Action

®-Fasiglifam interacts with its target, GPR40, by binding to it and activating the receptor . This activation leads to an increase in intracellular calcium levels, which in turn triggers the release of insulin from pancreatic β-cells . The compound’s interaction with GPR40 enhances glucose-dependent insulin secretion, providing a mechanism for improved blood glucose control .

Biochemical Pathways

The activation of GPR40 by ®-Fasiglifam affects the phospholipase C (PLC) pathway . Upon activation, GPR40 stimulates PLC, which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG) . IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events lead to the exocytosis of insulin granules .

Pharmacokinetics

The pharmacokinetics of ®-Fasiglifam involves its absorption, distribution, metabolism, and excretion (ADME). It’s important to note that these properties can significantly impact the bioavailability of the drug, its therapeutic effectiveness, and potential side effects .

Result of Action

The primary result of ®-Fasiglifam’s action is the enhancement of glucose-dependent insulin secretion . This helps to regulate blood glucose levels, making it a potential therapeutic agent for the treatment of type 2 diabetes . The exact molecular and cellular effects of ®-fasiglifam’s action require further investigation .

Action Environment

属性

IUPAC Name

2-[(3R)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCALJIHZVNMGJ-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。